Cadmium titanium trioxide
Description
Properties
CAS No. |
12014-14-1 |
|---|---|
Molecular Formula |
CdO3Ti |
Molecular Weight |
208.278 |
IUPAC Name |
cadmium(2+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/Cd.3O.Ti/q+2;3*-2;+4 |
InChI Key |
NRQMCDBSHBOGBX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Cd+2] |
Origin of Product |
United States |
Scientific Research Applications
Electronics and Photonics
Conductive Materials
Cadmium titanium trioxide has been identified as a potential conductive material. Its semiconducting properties make it suitable for applications in electronic devices, particularly in sensors and optical fibers. The compound has been synthesized using methods such as the sol-gel technique, which allows for fine control over its properties and structure .
Photocatalysis
The photocatalytic activity of this compound has been studied for its ability to degrade organic pollutants under UV light. This property is particularly useful in wastewater treatment processes, where the compound can help break down harmful substances into less toxic forms .
Environmental Applications
Heavy Metal Adsorption
this compound has shown promise in environmental remediation, particularly in the adsorption of heavy metals from industrial wastewater. Its surface properties can be modified to enhance its capacity to bind with various heavy metals, making it a viable option for cleaning contaminated water sources .
Nanoparticle Interaction Studies
Research has indicated that titanium dioxide nanoparticles can modulate the toxicological responses of organisms exposed to cadmium. This interaction is crucial for understanding how this compound can be utilized in bioremediation efforts, particularly in marine environments .
Material Science
Humidity Sensors
The compound's unique electrical properties allow it to be used as a humidity sensor. Its sensitivity to moisture levels makes it applicable in various industries where humidity control is critical .
Optical Applications
Due to its optical properties, this compound can be utilized in photonic devices. Its ability to interact with light makes it suitable for applications in displays and other optical technologies .
Case Study 1: Photocatalytic Activity
A study investigated the effectiveness of this compound in degrading methylene blue dye under UV irradiation. The results showed significant degradation rates, indicating its potential use in wastewater treatment applications.
Case Study 2: Heavy Metal Adsorption
In another study, this compound was tested for its ability to remove lead ions from contaminated water. The compound demonstrated high adsorption efficiency, suggesting its viability as an adsorbent material for environmental cleanup.
Comparison with Similar Compounds
Key Properties:
- Crystal Structure : CdTiO₃ adopts a perovskite-like structure (ABO₃), where Cd occupies the A-site and Ti the B-site. This structure is stabilized by ionic interactions between Cd²⁺ and TiO₃²⁻ frameworks.
- Thermal Stability : Exhibits stability up to 1000 K under inert conditions, comparable to lead titanium trioxide (PbTiO₃) .
- Toxicity : Classified as a cadmium compound, CdTiO₃ is subject to regulatory restrictions under hazardous substance lists due to cadmium’s toxicity .
Comparison with Similar Compounds
CdTiO₃ is compared below with structurally or functionally analogous compounds, including cadmium-based oxides, titanium-containing ternary oxides, and perovskite materials.
Cadmium-Based Ternary Oxides
Key Differences :
Titanium-Containing Ternary Oxides
Key Differences :
- PbTiO₃’s lower band gap and strong ferroelectricity make it superior for memory devices, whereas CdTiO₃’s toxicity limits its adoption in consumer electronics.
- GaInO₃’s transparency and high conductivity (~10³ S/cm) outperform CdTiO₃ in optoelectronic applications .
Parent Oxides: CdO and TiO₂
| Property | CdO | TiO₂ | CdTiO₃ |
|---|---|---|---|
| Band Gap (eV) | 2.3 | 3.2 | ~2.7 |
| Conductivity | n-type | Insulator | Semiconductor |
| Toxicity | High (Cd²⁺) | Low | High (Cd²⁺) |
Synergistic Effects : CdTiO₃ combines CdO’s narrow band gap with TiO₂’s chemical stability, enhancing visible-light absorption for photocatalytic applications . However, its toxicity mirrors CdO, necessitating stringent handling protocols .
Preparation Methods
Phase Formation and KOH Concentration
The molar ratio of KOH critically influenced the crystallographic phase. At 0.5 M KOH, a metastable hexagonal CdTiO₃ phase formed, characterized by lattice parameters a = 5.2099 Å and c = 4.6811 Å. Increasing KOH to 1.0 M promoted the rhombohedral ilmenite phase (space group R3), while annealing at 700°C for 2 hours stabilized this phase. Further annealing at 1050°C induced a transition to the perovskite phase (space group Pm3m), highlighting the temperature-dependent polymorphism of CdTiO₃.
Table 1: Hydrothermal Synthesis Conditions and Phases
| KOH Concentration (M) | Annealing Temperature (°C) | Phase Identified | Lattice Parameters (Å) |
|---|---|---|---|
| 0.5 | As-synthesized | Hexagonal | a = 5.2099, c = 4.6811 |
| 1.0 | 700 | Ilmenite | a = 5.094, c = 13.98 |
| 1.0 | 1050 | Perovskite | a = 3.912 |
Morphological and Structural Analysis
Transmission electron microscopy (TEM) revealed hexagonal CdTiO₃ nanoparticles with an average size of 50–80 nm. X-ray photoelectron spectroscopy (XPS) confirmed the oxidation states of Cd²⁺ and Ti⁴⁺, validating the stoichiometric CdTiO₃ composition. Post-annealing, ilmenite-phase particles exhibited elongated morphologies, whereas perovskite-phase samples adopted cubic geometries.
Sol-Gel and Electrospinning Approaches
Sol-gel methods combined with electrospinning offer scalable routes to fabricate CdTiO₃ nanostructures with tailored morphologies. A recent study synthesized CdTiO₃-doped TiO₂ nanofibers using titanium isopropoxide (Ti(OiPr)₄) and cadmium acetate (Cd(CH₃COO)₂) as precursors. The process involved:
Cadmium Doping and Phase Evolution
X-ray diffraction (XRD) analysis showed that undoped TiO₂ nanofibers consisted primarily of anatase (JCPDS 21-1272), while CdTiO₃ incorporation promoted rutile formation. At 2 wt.% Cd, distinct CdTiO₃ peaks emerged, coexisting with TiO₂ anatase/rutile phases. High-resolution TEM confirmed CdTiO₃ nanoparticles (5–10 nm) embedded within TiO₂ matrices, forming heterojunctions that enhanced charge separation.
Table 2: Sol-Gel/Electrospinning Parameters and Outcomes
| Cd Content (wt.%) | Calcination Temp (°C) | Dominant Phases | Photocatalytic H₂ Rate (ml/g·min) |
|---|---|---|---|
| 0.0 | 700 | Anatase | 9.6 |
| 0.5 | 700 | Anatase/CdTiO₃ | 16.5 |
| 2.0 | 700 | Rutile/CdTiO₃ | 19.7 |
Photocatalytic Performance
CdTiO₃-TiO₂ nanofibers demonstrated superior hydrogen evolution rates compared to nanoparticles, attributed to their high surface area (85 m²/g) and one-dimensional electron confinement. The 0.5 wt.% Cd sample achieved a rate of 16.5 ml/g·min under UV-vis irradiation, 10-fold higher than nanoparticle analogues. This enhancement stemmed from CdTiO₃ acting as electron sinks, reducing recombination losses.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for CdTiO₃ Synthesis
Hydrothermal synthesis excels in phase purity and crystallinity, whereas sol-gel methods enable nanostructural engineering for optoelectronic applications. The hexagonal CdTiO₃ phase, unique to hydrothermal routes, offers potential for ion-exchange applications, while electrospun CdTiO₃-TiO₂ composites are optimal for light-driven reactions.
Characterization Techniques for CdTiO₃
X-Ray Diffraction (XRD)
XRD remains indispensable for phase identification. Hydrothermally synthesized CdTiO₃ exhibited distinct peaks at 24.1° (hexagonal) and 33.5° (ilmenite). Sol-gel-derived samples showed peak broadening at 25.3° (anatase) and 27.4° (rutile), with CdTiO₃ signals at 32.8° and 48.1°.
Electron Microscopy
Scanning electron microscopy (SEM) revealed nanofibers with diameters of 150–200 nm for electrospun samples. TEM lattice fringes (0.35 nm spacing) corresponded to the (101) plane of CdTiO₃, confirming heterojunction formation.
Spectroscopic Analysis
XPS spectra for hydrothermally synthesized CdTiO₃ showed binding energies of 405.2 eV (Cd 3d₅/₂) and 458.6 eV (Ti 2p₃/₂), consistent with Cd²⁺ and Ti⁴⁺. Diffuse reflectance spectroscopy (DRS) indicated bandgaps of 3.1 eV (ilmenite) and 2.8 eV (perovskite), aligning with their visible-light absorption .
Q & A
Q. What are the standard synthesis methods for Cadmium Titanium Trioxide, and how do reaction conditions influence phase purity?
this compound (CdTiO₃) is typically synthesized via solid-state reactions or sol-gel processes. Key variables include precursor molar ratios (e.g., CdO:TiO₂ at 1:1), sintering temperatures (often >1000°C), and controlled atmospheres (e.g., inert gas to prevent oxidation). For example, highlights a molar ratio of 100:1 for Cd-Ti-O systems at elevated temperatures, emphasizing the need for precise stoichiometric control to avoid impurity phases like CdO or TiO₂. Phase purity can be verified using X-ray diffraction (XRD), with Rietveld refinement to quantify secondary phases .
Q. What analytical techniques are recommended for quantifying trace cadmium in this compound matrices?
Trace Cd quantification requires:
- Atomic Absorption Spectrometry (AAS) : Detection limits of ~0.1 ppm using flame or graphite furnace modes.
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Multi-element analysis with <1% relative standard deviation.
- Voltammetry : Electrochemical methods for ppb-level detection (e.g., cites atomic fluorescence for Cd in antimony trioxide, applicable here) .
Advanced Research Questions
Q. How do variations in precursor molar ratios affect the electronic properties of this compound?
Deviations from the 1:1 Cd:Ti ratio alter bandgap energy and conductivity. For example:
- Cd-rich samples : May exhibit n-type conductivity due to interstitial Cd²⁺.
- Ti-rich samples : Show p-type behavior from oxygen vacancies. Experimental design should include:
- Synthesis of 5–10 compositions (e.g., Cd₁₊ₓTi₁₋ₓO₃, -0.1 ≤ x ≤ 0.1).
- UV-Vis spectroscopy (Tauc plots for bandgap) and Hall effect measurements (carrier concentration). ’s molar ratio data supports this approach .
Q. What strategies resolve contradictions in reported bandgap energies of this compound across studies?
Discrepancies arise from synthesis conditions (e.g., annealing atmosphere) or measurement techniques. To address this:
- Standardize synthesis : Use identical precursors and heating rates (e.g., 5°C/min in air vs. argon).
- Cross-validate bandgap methods : Compare UV-Vis diffuse reflectance, spectroscopic ellipsometry, and photoelectron spectroscopy.
- Report defect concentrations : Secondary ion mass spectrometry (SIMS) quantifies oxygen vacancies influencing optical properties (see ’s TiO₂ defect analysis) .
Q. How can in-situ high-temperature XRD elucidate phase transitions in this compound during thermal processing?
In-situ XRD (25–1200°C, He atmosphere) tracks real-time structural changes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
